

Application Note: Quantitative Determination of Tolazamide using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Tolazamide

Cat. No.: B1682395

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Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Tolazamide**. The described protocol is applicable for the analysis of **Tolazamide** in bulk drug substance and pharmaceutical dosage forms. The method is demonstrated to be simple, accurate, precise, and specific, making it suitable for routine quality control and research applications.

Introduction

Tolazamide is a first-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] It lowers blood glucose by stimulating the release of insulin from pancreatic β -cells.[2] Accurate and reliable quantification of **Tolazamide** in pharmaceutical formulations is crucial to ensure product quality and therapeutic efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug substances.[3][4] This document provides a comprehensive protocol for the HPLC analysis of **Tolazamide**, including sample preparation, chromatographic conditions, and method validation.

Physicochemical Properties of Tolazamide

A summary of the key physicochemical properties of **Tolazamide** relevant to its HPLC analysis is presented in Table 1.

Property	Value	Reference
Chemical Formula	$C_{14}H_{21}N_3O_3S$	[5]
Molar Mass	311.40 g/mol	[1][5]
Appearance	White to off-white crystalline powder	[5]
UV Maximum (Ethanol)	262 nm	[5]

Experimental Protocol

Instrumentation and Materials

- HPLC System: An isocratic HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
- Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended. Other reverse-phase columns like C8 can also be used.[6]
- Software: Chromatography data acquisition and processing software.
- Analytical Balance: Capable of weighing to 0.01 mg.
- Volumetric Glassware: Class A flasks and pipettes.
- Filtration: 0.45 μ m syringe filters (e.g., nylon or PTFE).
- Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid or formic acid. **Tolazamide** reference standard.

Preparation of Solutions

- Mobile Phase Preparation:
 - Prepare a solution of acetonitrile and water. A common starting ratio is 50:50 (v/v).[7]
 - The aqueous component can be modified with an acidifier like phosphoric acid or formic acid to improve peak shape and retention time.[7] For example, a mobile phase could

consist of a mixture of acetonitrile and a phosphate buffer.

- Diluent Preparation:
 - Use a mixture of acetonitrile and water (e.g., 50:50 v/v) as the diluent for preparing standard and sample solutions.
- Standard Stock Solution Preparation (1000 µg/mL):
 - Accurately weigh approximately 25 mg of **Tolazamide** reference standard.
 - Transfer it to a 25 mL volumetric flask.
 - Dissolve and dilute to volume with the diluent.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by serially diluting the standard stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

Sample Preparation

- Pharmaceutical Formulation (Tablets):
 - Weigh and finely powder not fewer than 20 tablets.
 - Accurately weigh a portion of the powder equivalent to a single dose of **Tolazamide**.
 - Transfer the powder to a suitable volumetric flask.
 - Add approximately 70% of the flask volume with diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.
 - Dilute to the mark with the diluent and mix well.
 - Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following chromatographic conditions have been found to be suitable for the analysis of **Tolazamide**. Optimization may be required depending on the specific column and instrumentation used.

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : Water (acidified)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30 °C
Detection Wavelength	254 nm[8][9][10] or 262 nm[5]
Run Time	Approximately 10 minutes

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
% RSD of Peak Areas	≤ 2.0% for six replicate injections

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Parameter	Acceptance Criteria
Concentration Range	e.g., 1-50 µg/mL
Correlation Coefficient (r^2)	≥ 0.999

Accuracy

Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix.

Parameter	Acceptance Criteria
Spike Levels	80%, 100%, 120% of the nominal concentration
% Recovery	98.0% - 102.0%

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Parameter	Acceptance Criteria
Repeatability (%RSD)	$\leq 2.0\%$
Intermediate Precision (%RSD)	$\leq 2.0\%$

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the absence of interfering peaks at the retention time of **Tolazamide** in a blank and placebo sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined to assess the sensitivity of the method.

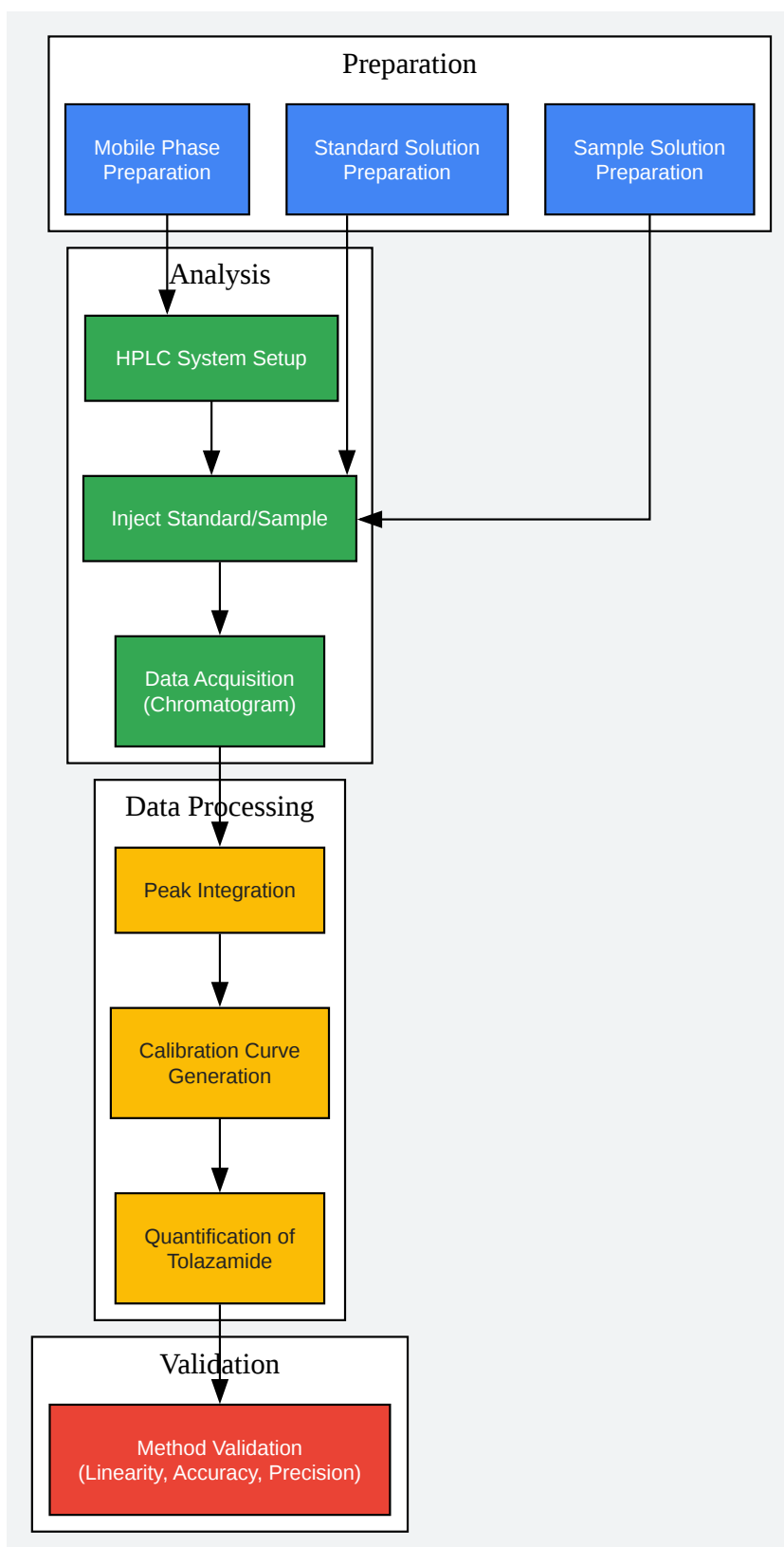
Parameter	Determination
LOD	Signal-to-Noise ratio of 3:1
LOQ	Signal-to-Noise ratio of 10:1

A summary of typical validation data is presented in Table 2.

Table 2: Summary of Method Validation Parameters

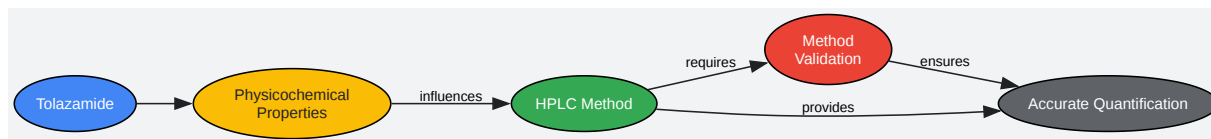
Parameter	Result
Linearity Range ($\mu\text{g/mL}$)	1 - 50
Correlation Coefficient (r^2)	> 0.999
Accuracy (% Recovery)	99.5% - 101.5%
Precision (% RSD)	< 2.0%
LOD ($\mu\text{g/mL}$)	e.g., 0.1
LOQ ($\mu\text{g/mL}$)	e.g., 0.3

Visualizations



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Caption: Workflow for HPLC analysis of **Tolazamide**.



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